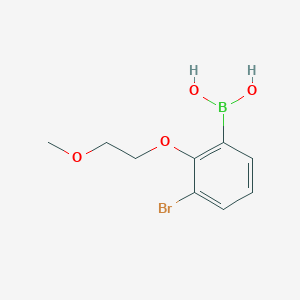

3-Bromo-2-(2-methoxyethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-bromo-2-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO4/c1-14-5-6-15-9-7(10(12)13)3-2-4-8(9)11/h2-4,12-13H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBQRZIXAAODHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid typically involves the bromination of 2-(2-methoxyethoxy)phenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2-methoxyethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

3-Bromo-2-(2-methoxyethoxy)phenylboronic acid has diverse applications in scientific research, including:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

Material Science: Utilized in the synthesis of advanced materials and polymers.

Catalysis: Acts as a reagent in catalytic processes for the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-bromo-2-(2-methoxyethoxy)phenylboronic acid with structurally related boronic acids, focusing on substituent effects, reactivity, solubility, and synthetic utility.

Table 1: Structural and Physical Properties of Selected Boronic Acids

Key Comparisons:

Steric Hindrance: Bulky groups like 2-fluorobenzyloxy (in ) or methylsulfanyl (in ) reduce reactivity in cross-coupling reactions due to steric effects. The 2-methoxyethoxy group may impose moderate steric hindrance, balancing reactivity and stability.

Solubility :

- Phenylboronic acid derivatives with ether or ester groups (e.g., methoxyethoxy or ethoxy) generally exhibit higher solubility in organic solvents like chloroform or acetone compared to unsubstituted analogs . For example, phenylboronic acid pinacol esters show enhanced solubility in chloroform (~200 mg/mL) compared to the parent acid (<50 mg/mL) .

Synthetic Utility :

- Suzuki-Miyaura Cross-Coupling : Bromophenylboronic acids are widely used in aryl-aryl bond formation. The target compound’s bromine at the 3-position allows coupling at the boronic acid site (para to bromine), while steric effects may slow reaction rates compared to less hindered analogs like phenylboronic acid .

- Challenges : Some brominated boronic acids (e.g., 3-bromo-2-(2-fluorobenzyloxy)phenylboronic acid ) require specialized Pd catalysts (e.g., Pd(OAc)₂ with TPPTS ligand) to mitigate catalyst poisoning, a consideration for the target compound’s reactivity .

Table 2: Reaction Performance in Suzuki Cross-Coupling

*Estimated data based on structural analogs.

Biological Activity

3-Bromo-2-(2-methoxyethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₂BBrO₄

- CAS Number : 2377606-17-0

- Structural Features : The compound contains a bromine atom and a methoxyethoxy group, which may influence its solubility and interaction with biological targets.

The mechanism of action of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property allows it to modulate various biochemical pathways by interacting with enzymes and receptors.

Target Interactions

Similar compounds have demonstrated significant activity against:

- Mycobacterium tuberculosis : Research indicates that derivatives of phenylboronic acids can inhibit the growth of this pathogen, suggesting potential for anti-tubercular applications.

- Enzymatic Inhibition : Boronic acids are often investigated for their ability to inhibit proteasomes and other enzymes involved in disease processes .

Antimicrobial Activity

Research has indicated that phenylboronic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that certain derivatives possess moderate activity against fungi such as Candida albicans and bacteria like Escherichia coli and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as antimicrobial agents.

Case Studies and Research Findings

- Antitubercular Activity : A study evaluating similar compounds showed promising results against Mycobacterium tuberculosis, indicating a potential pathway for developing new anti-tubercular agents.

- Enzyme Inhibition Studies : Research on boronic acids has highlighted their role as proteasome inhibitors, with implications for treating cancers such as multiple myeloma. The structural characteristics of these compounds can enhance their efficacy in targeting specific enzymes involved in tumor progression .

- Comparative Studies : Comparative analyses of various boronic acid derivatives have revealed that modifications in the chemical structure significantly affect their biological activity. For example, the introduction of different substituents can enhance or diminish antimicrobial potency, suggesting a need for tailored synthesis based on desired therapeutic outcomes .

Q & A

Q. What synthetic strategies are effective for preparing 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid, and how can competing side reactions be mitigated?

Methodological Answer:

- Step 1: Precursor Selection

Start with a substituted phenol derivative (e.g., 2-(2-methoxyethoxy)phenol). Introduce the bromine substituent via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) . - Step 2: Boronation

Perform Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions. Optimize reaction temperature (typically 80–100°C) and solvent (THF or dioxane) to avoid protodeboronation . - Mitigating Side Reactions:

Use excess boronate reagent to suppress protodeboronation. Monitor reaction progress via TLC or HPLC to detect intermediates. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-Term Storage:

Store at 0–6°C in a tightly sealed, light-resistant container under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption . - Long-Term Stability:

Lyophilize the compound and store at –20°C. Confirm stability over time via periodic NMR analysis (monitor for loss of boronic acid peak at δ ~7.5 ppm in ¹¹B NMR) .

Q. How can the structure and purity of this compound be validated?

Methodological Answer:

- Structural Confirmation:

Use X-ray crystallography for unambiguous confirmation (as demonstrated for analogs in ). For routine analysis, employ ¹H/¹³C NMR (key signals: methoxyethoxy protons at δ ~3.4–4.3 ppm, aromatic protons adjacent to boron at δ ~7.2–8.0 ppm) . - Purity Assessment:

Perform HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >97% is typical for research-grade material .

Advanced Research Questions

Q. How does the methoxyethoxy substituent influence Suzuki-Miyaura coupling efficiency compared to other arylboronic acids?

Methodological Answer:

- Electronic Effects:

The electron-donating methoxyethoxy group increases electron density at the boronic acid moiety, accelerating transmetallation but potentially reducing oxidative addition efficiency with electron-rich aryl halides. Compare coupling rates using Hammett σ values for substituent effects . - Steric Considerations:

The bulky substituent may hinder access to the palladium center. Optimize catalyst choice (e.g., use Pd(OAc)₂ with SPhos ligand) and reaction temperature (70–90°C) . - Case Study:

For coupling with 3-bromopyridine, achieve >80% yield in 12 hours using 5 mol% Pd catalyst and K₂CO₃ base in THF/water (4:1) .

Q. What mechanistic insights explain competing protodeboronation during cross-coupling reactions?

Methodological Answer:

- Mechanistic Pathways:

Protodeboronation occurs via acid-catalyzed cleavage of the B–C bond. The methoxyethoxy group’s electron-donating nature exacerbates this under acidic conditions. Monitor pH rigorously; maintain neutral to slightly basic conditions (pH 7–9) using phosphate buffers . - Quantitative Analysis:

Use ¹¹B NMR to track boronic acid degradation. Under optimized conditions (low acid concentration, excess base), protodeboronation can be limited to <5% over 24 hours .

Q. How can computational modeling predict reactivity in catalytic systems involving this compound?

Methodological Answer:

- DFT Calculations:

Model the Pd(0)-mediated oxidative addition step using Gaussian09 with B3LYP functional. Compare activation energies for aryl bromides with/without methoxyethoxy substituents . - Solvent Effects:

Include implicit solvation models (e.g., SMD for THF/water mixtures) to assess solvent polarity’s impact on transition states. Correlate findings with experimental yields .

Q. What are the challenges in scaling up reactions involving this compound for multi-gram syntheses?

Methodological Answer:

- Purification at Scale:

Replace column chromatography with recrystallization (solvent: ethanol/water). For boronic acids, avoid prolonged heating to prevent decomposition . - Catalyst Recovery:

Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) to enable recycling, reducing costs and metal contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.